molecular formula C5H10ClNO3 B2794486 Methyl 1,2-oxazolidine-5-carboxylate hydrochloride CAS No. 2219379-31-2

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride

Cat. No. B2794486
M. Wt: 167.59
InChI Key: JTSBQEKYXWZVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolines, including “Methyl 1,2-oxazolidine-5-carboxylate hydrochloride”, has been a subject of numerous investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2-oxazolidine-5-carboxylate hydrochloride” is represented by the InChI code: 1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H . The molecular weight of this compound is 167.59 .


Chemical Reactions Analysis

Oxazoline, a five-membered heterocycle having one nitrogen and one oxygen in its structure, is a key component of "Methyl 1,2-oxazolidine-5-carboxylate hydrochloride" . The saturated form of oxazoline is termed oxazolidine . Diastereoselective synthesis of oxazolines from methyl isocyanoacetate and aldehydes was established when 5 mol% of CuCl was used as a catalyst with 10 mol% of PPh3 .


Physical And Chemical Properties Analysis

“Methyl 1,2-oxazolidine-5-carboxylate hydrochloride” is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Stereochemistry

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride serves as a pivotal intermediate in the synthesis of stereochemically complex molecules. It is highly effective in homogenous transition-metal-catalyzed reactions, offering up to 99% diastereoselectivities. This property is critical for the synthesis of homochiral amino acid derivatives, which have significant synthetic value for further chemical transformations (Kollár & Sándor, 1993).

Pseudopeptide Foldamers

The compound finds application in the construction of pseudopeptide foldamers, where it acts as a conformationally restricted building block. This has been explored through detailed investigations using IR, 1H NMR, CD techniques, and DFT computational modeling. Such foldamers, exhibiting poly(L-Pro)n II-like helical conformations, show promise as robust templates for diverse applications, suggesting their potential in biomimetic chemistry and material science (Tomasini et al., 2003).

Latent Functionalities and Ring Transformations

Methyl 1,2-oxazolidine-5-carboxylate hydrochloride's utility extends to serving as a latent functionality for further chemical transformations. It has been used for aminoethylation of aromatic amines, phenols, and thiophenols, highlighting its versatility in synthetic organic chemistry. The reactions proceed under elevated temperatures, demonstrating the compound's role in generating a wide array of aminoethylated products (Poindexter et al., 1992).

Hydrochlorination and Ring Opening

Hydrochlorination studies of related oxazolidines show regioselective reactions leading to various products, including the opening of the oxazolidine ring. This demonstrates the compound's reactivity towards selective cleavage and functionalization, which is crucial for developing synthetic routes to targeted molecular architectures (Tikhomirov et al., 1992).

Complex Formation and Characterization

The chemical also plays a role in the synthesis of metal complexes, as evidenced by the formation of copper(II) and ruthenium(III) complexes with oxazolidine ligands. These complexes have been fully characterized, including by X-ray crystallography, showcasing the compound's utility in coordination chemistry and potential applications in catalysis and materials science (Tsuno et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

methyl 1,2-oxazolidine-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-3-6-9-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSBQEKYXWZVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl isoxazolidine-5-carboxylate hydrochloride

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